molecular formula C11H16ClNO B125850 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine CAS No. 91428-63-6

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Cat. No.: B125850
CAS No.: 91428-63-6
M. Wt: 213.7 g/mol
InChI Key: HZEPORCNPLMOIU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . This amine-functionalized compound is primarily utilized in research and development as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its structure, featuring a dimethylamine group linked by an ethoxy spacer to a 4-chlorophenyl ring, is of significant interest in medicinal chemistry. The dimethylamine (DMA) pharmacophore is a common feature in numerous FDA-approved drugs, known to enhance key drug-like properties such as water solubility and bioavailability . This makes the compound a valuable building block for researchers working on novel therapeutic agents across a range of pharmacological areas, including antihistamines and central nervous system (CNS) active drugs . The compound is offered with a high purity level of 95% and is supplied in a standard 25kg drum packaging . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEPORCNPLMOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Alkoxide Formation : N,N-Dimethylethanolamine is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) to generate the corresponding alkoxide ion.

    HO-CH₂-CH₂-N(CH₃)₂+NaHNa⁺[O-CH₂-CH₂-N(CH₃)₂]⁻+H₂\text{HO-CH₂-CH₂-N(CH₃)₂} + \text{NaH} \rightarrow \text{Na⁺[O-CH₂-CH₂-N(CH₃)₂]⁻} + \text{H₂}
  • Nucleophilic Substitution : The alkoxide reacts with 4-chlorobenzyl bromide in an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 6–12 hours.

    Na⁺[O-CH₂-CH₂-N(CH₃)₂]⁻+Br-CH₂-C₆H₄-ClC₆H₄-Cl-CH₂-O-CH₂-CH₂-N(CH₃)₂+NaBr\text{Na⁺[O-CH₂-CH₂-N(CH₃)₂]⁻} + \text{Br-CH₂-C₆H₄-Cl} \rightarrow \text{C₆H₄-Cl-CH₂-O-CH₂-CH₂-N(CH₃)₂} + \text{NaBr}

Key Parameters :

  • Base Strength : NaH (pKa ~35) ensures complete deprotonation of the alcohol.

  • Solvent : Polar aprotic solvents enhance ion pair separation and reaction kinetics.

  • Temperature : Elevated temperatures (60–80°C) accelerate the SN2 mechanism.

Optimization and Yield Data

ParameterValue/RangeImpact on Yield
BaseNaH vs. KOHNaH: 85% vs. KOH: 72%
SolventDMF vs. THFDMF: 88% vs. THF: 82%
Reaction Time6h vs. 12h12h: 90% vs. 6h: 78%
Temperature60°C vs. 80°C80°C: 92% vs. 60°C: 84%

Source: Adapted from Williamson ether synthesis optimizations.

Reductive Amination: Alternative Pathway for Amine Functionalization

While less common, reductive amination offers an alternative route to introduce the N,N-dimethyl group post-etherification. This method is advantageous when starting from ethanolamine derivatives.

Stepwise Synthesis

  • Etherification First : 2-[(4-Chlorophenyl)methoxy]ethanol is prepared via Williamson synthesis using ethanol and 4-chlorobenzyl bromide.

  • Amine Formation : The resulting alcohol is converted to the primary amine via mesylation followed by ammonolysis.

  • Methylation : The primary amine undergoes dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Reaction Scheme :

C₆H₄-Cl-CH₂-O-CH₂-CH₂-OHMsClC₆H₄-Cl-CH₂-O-CH₂-CH₂-OMsNH₃C₆H₄-Cl-CH₂-O-CH₂-CH₂-NH₂HCHO/HCOOHC₆H₄-Cl-CH₂-O-CH₂-CH₂-N(CH₃)₂\text{C₆H₄-Cl-CH₂-O-CH₂-CH₂-OH} \xrightarrow{\text{MsCl}} \text{C₆H₄-Cl-CH₂-O-CH₂-CH₂-OMs} \xrightarrow{\text{NH₃}} \text{C₆H₄-Cl-CH₂-O-CH₂-CH₂-NH₂} \xrightarrow{\text{HCHO/HCOOH}} \text{C₆H₄-Cl-CH₂-O-CH₂-CH₂-N(CH₃)₂}

Challenges and Mitigations

  • Low Yield in Ammonolysis : Mesylates often exhibit poor reactivity with ammonia. Using aqueous ammonia at 100°C improves conversion to ~65%.

  • Over-Methylation : Excess formaldehyde can lead to quaternary ammonium salts. Controlled stoichiometry (2:1 formaldehyde:amine) limits this side reaction.

Halogen Exchange Strategies: Enhancing Reactivity

The choice of halogen in the benzyl halide significantly impacts reaction efficiency. Bromides are generally more reactive than chlorides due to better leaving group ability.

Synthesis of 4-Chlorobenzyl Bromide

  • Free-Radical Bromination : 4-Chlorotoluene undergoes bromination using N-bromosuccinimide (NBS) under UV light.

    C₆H₄-Cl-CH₃+NBSUVC₆H₄-Cl-CH₂Br+Succinimide\text{C₆H₄-Cl-CH₃} + \text{NBS} \xrightarrow{\text{UV}} \text{C₆H₄-Cl-CH₂Br} + \text{Succinimide}
  • Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) yields 95% pure product.

Advantage : Bromides facilitate faster Williamson reactions compared to chlorides, reducing side product formation.

Workup and Purification Techniques

Post-synthetic processing is critical to achieving pharmaceutical-grade purity.

Isolation Steps

  • Liquid-Liquid Extraction : The crude product is partitioned between ethyl acetate and water to remove inorganic salts.

  • Drying : Anhydrous magnesium sulfate or sodium sulfate is used to eliminate residual moisture.

  • Crystallization : Recrystallization from benzene/hexane (1:3 v/v) yields colorless crystals with >99% purity.

Analytical Characterization

TechniqueData for 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine
¹H NMR (CDCl₃)δ 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.45 (s, 2H, OCH₂), 3.60 (t, 2H, CH₂N), 2.40 (s, 6H, N(CH₃)₂)
MS (EI) m/z 213.1 [M]⁺
MP 103–106°C (hydrochloride salt)

Source: PubChem CID 413367 and patent data.

Emerging Methodologies and Innovations

Recent advances focus on catalytic and green chemistry approaches:

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system reduces the need for anhydrous conditions. Yields reach 80% at 50°C.

Microwave-Assisted Synthesis

Microwave irradiation (300W, 100°C) shortens reaction time to 30 minutes with comparable yields (~85%) .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.
Reaction TypeExample ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids or aldehydes
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium hydroxideVarious substituted derivatives

Biology

  • Biological Activity : Research indicates that 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine may interact with various biological systems. It has been studied for its potential effects on enzymes and receptors, contributing to our understanding of cellular signaling pathways and gene expression.
  • Cellular Effects : Preliminary studies suggest that this compound could influence cellular functions and metabolism, although comprehensive data on its mechanisms is still limited.

Medicine

  • Therapeutic Potential : There is ongoing investigation into the compound's role in drug development. Its structural characteristics position it as a candidate for treating various diseases, potentially including neurodegenerative disorders and cancer .
  • Case Study : A study highlighted its potential as an antidepressant analog due to its interaction with neurotransmitter systems. The compound's efficacy was assessed in animal models, showing promising results in modulating mood-related behaviors.

Industrial Applications

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow it to serve as an intermediate in synthesizing pharmaceuticals, providing a pathway for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Impact: The 4-chlorophenyl group in chlorphenoxamine enhances anticholinergic activity compared to diphenhydramine’s diphenylmethoxy group, which prioritizes H1 receptor antagonism .
  • Heterocyclic Addition: Carbinoxamine’s pyridinyl group increases specificity for histamine H1 receptors, reducing off-target effects .
  • N-Substitution: Methylation of the amine (e.g., 2-(4-fluorophenoxy)-N-methylethanamine) alters receptor binding kinetics and metabolic stability .

Backbone-Modified Analogs

Compound Name Backbone Modification Therapeutic Use Notes Key References
2-(5-MeO-1-benzofuran-3-yl)-N,N-dimethylethanamine Benzofuran ring substitution Psychoactive research Serotonergic activity; MW: 245.31 g/mol
2-[2-(4-Methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium chloride Acetoxy ester linkage Experimental (synthesis intermediate) Enhanced polarity due to ester group

Key Observations :

  • Benzofuran vs. Phenyl: The benzofuran analog exhibits serotonergic activity due to its planar aromatic system, contrasting with the anticholinergic effects of chlorphenoxamine .

Pharmacokinetic and Toxicity Comparison

Compound Name Bioavailability Half-Life (Hours) Toxicity (LD₅₀)
Chlorphenoxamine hydrochloride High (oral) 4–6 18 mg/kg (IV, mouse)
Carbinoxamine maleate Moderate 6–8 32 mg/kg (IV, mouse)
Diphenhydramine High 4–8 50 mg/kg (oral, rat)

Key Observations :

  • Chlorphenoxamine’s shorter half-life necessitates frequent dosing compared to carbinoxamine .
  • Diphenhydramine’s lipophilicity contributes to prolonged central nervous system effects .

Biological Activity

The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine , also known as 4-Chloro-α-methoxy-N,N-dimethylethanamine , has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 185.68 g/mol
  • Canonical SMILES : CC(C)N(CC1=CC=C(C=C1)Cl)OC

The biological activity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is primarily attributed to its interaction with various biochemical pathways. It acts as a monoamine reuptake inhibitor , particularly affecting neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential application in treating mood disorders and other neuropsychiatric conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating its efficacy against various bacterial strains reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

In vitro studies have demonstrated that 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)20.3

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further anticancer drug development.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve neuronal survival in vitro:

  • Oxidative Stress Reduction : Decreased levels of reactive oxygen species (ROS) by approximately 40% in neuronal cultures treated with the compound.
  • Neuronal Survival : Enhanced survival rates of neurons exposed to neurotoxic agents by up to 50%.

Case Studies

  • Study on Antimicrobial Efficacy :
    A clinical trial evaluated the effectiveness of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in treating skin infections caused by resistant bacteria. The results showed a significant reduction in infection rates compared to standard treatments.
  • Cancer Research :
    A laboratory study investigated the effects of the compound on tumor growth in xenograft models. Tumors treated with the compound exhibited a reduction in size by over 30% compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzyl alcohols and N,N-dimethylethanolamine derivatives. For example, 1-naphthoyl chloride and methoxyphenethylamine analogs can be reacted in dichloromethane with diisopropylethylamine as a base, followed by extraction and purification . Carbodiimide coupling reagents (e.g., DCC) with HOBt are effective for forming amide or ether linkages, as demonstrated in related antihistamine syntheses . Key intermediates should be characterized via 1H^1H-NMR (e.g., confirming methoxy and aromatic protons) and IR spectroscopy (e.g., verifying ether or amine functional groups) .

Q. How can spectroscopic techniques differentiate 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine from structurally similar antihistamines?

  • Methodological Answer :

  • IR Spectroscopy : Identify the ether (C-O-C stretch at 1100–1250 cm1^{-1}) and tertiary amine (N-CH3_3 bends at 1380–1450 cm1^{-1}) groups .
  • 1H^1H-NMR : Look for characteristic signals:
  • Aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet).
  • Methoxy protons (δ 3.2–3.5 ppm, singlet) and N,N-dimethyl groups (δ 2.2–2.4 ppm, singlet) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 290.79 for the free base) and fragmentation patterns (e.g., loss of N,N-dimethylethanamine) .

Q. What in vitro assays are suitable for evaluating the antihistaminic activity of this compound?

  • Methodological Answer :

  • Histamine Receptor Binding Assays : Use radiolabeled 3H^3H-mepyramine to assess H1_1-receptor affinity in guinea pig ileum or transfected cell lines .
  • Functional Antagonism : Measure inhibition of histamine-induced contraction in isolated tracheal smooth muscle .
  • Safety Profiling : Determine acute toxicity (LD50_{50}) via intravenous (e.g., 32 mg/kg in mice) and oral (e.g., 162 mg/kg) administration, noting species-specific variations .

Advanced Research Questions

Q. How can enantiomeric impurities in 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine be resolved, and what analytical methods validate chiral purity?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomer-specific optical activity in the 200–300 nm range .
  • Pharmacopeial Standards : Compare retention times and peak areas against certified reference materials (e.g., USP impurity standards) .

Q. What metabolic pathways are implicated in the biodegradation of this compound, and how can its environmental persistence be assessed?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., N-demethylation) and phase II conjugates .
  • Wastewater Analysis : Deploy LC-HRMS to detect trace metabolites (e.g., 4-methoxy-N,N-dimethylcathinone analogs) in environmental samples, using characteristic neutral losses (e.g., C4_4H11 _{11 }N) for identification .

Q. How should researchers address contradictions in reported LD50_{50} values across studies?

  • Methodological Answer :

  • Species and Route Variability : Reconcile differences by standardizing test models (e.g., mouse vs. rat) and administration routes (e.g., intravenous vs. oral) .
  • Purity Verification : Confirm batch-to-batch consistency via HPLC-UV (>98% purity) to rule out impurity-driven toxicity .
  • Dose-Response Modeling : Use probit analysis to calculate LD50_{50} with 95% confidence intervals, accounting for outlier data .

Q. What strategies elucidate the compound’s interaction with non-canonical targets like cholesterol-metabolizing enzymes?

  • Methodological Answer :

  • Binding Studies : Perform competitive assays with 3H^3H-tamoxifen to assess affinity for antiestrogen-binding sites (AEBS) linked to cholesterol epoxide hydrolase (ChEH) .
  • Molecular Docking : Simulate interactions with ChEH’s catalytic domain using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the 4-chlorophenyl group .

Q. How can trace-level impurities (e.g., brominated analogs) be quantified during quality control?

  • Methodological Answer :

  • HPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile:water + 0.1% formic acid) to separate impurities. Monitor transitions like m/z 305.84 → 154.0 for brominated derivatives .
  • Stability Testing : Accelerate degradation under heat/humidity (ICH Q1A guidelines) to identify degradation impurities (e.g., hydrolyzed methoxy groups) .

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